2-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
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Overview
Description
2-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the quinoline and thiadiazole intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the quinoline ring can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The quinoline core can intercalate with DNA, while the thiadiazole ring may interact with metal ions or proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline-4-carboxamide: Lacks the thiadiazole ring, making it less versatile in terms of chemical reactivity.
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide: Lacks the hydroxyl group, which may reduce its potential for hydrogen bonding and reactivity.
Uniqueness
2-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is unique due to the combination of the quinoline and thiadiazole rings, along with the hydroxyl and carboxamide groups
Properties
Molecular Formula |
C15H14N4O2S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c1-8(2)14-18-19-15(22-14)17-13(21)10-7-12(20)16-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,16,20)(H,17,19,21) |
InChI Key |
JIFMNQWFHPAUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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